molecular formula C17H17N3O2 B6345722 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-24-6

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345722
CAS No.: 1354919-24-6
M. Wt: 295.34 g/mol
InChI Key: NNJHPRNTKMHNHQ-UHFFFAOYSA-N
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Description

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by a bicyclic core structure. Key features include:

  • Molecular formula: C₁₈H₁₇N₃O₂ (inferred from and ).
  • Molecular weight: 295.29 g/mol .
  • Substituents: A phenyl group and a 3-methoxyphenylmethyl group at the 5-position of the dihydroimidazolone ring, with an amino group at position 2.
  • Purity: 95% (commercial grade, though currently discontinued) .

Properties

IUPAC Name

2-amino-4-[(3-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-5-6-12(10-14)11-17(13-7-3-2-4-8-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJHPRNTKMHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with the nucleophilic attack of the amine group (e.g., 3-methoxyphenylmethylamine) on the carbonyl carbon of ethyl cyanoacetate, forming a cyanoacetamido intermediate (I ). Subsequent addition of ethyl glycinate hydrochloride introduces a secondary amine, which undergoes intramolecular cyclization. The final step involves elimination of ethanol and closure of the imidazolidin-4-one ring (Scheme 1).

Scheme 1.

  • Amine + Ethyl cyanoacetate → Cyanoacetamido intermediate (I )

  • I + Ethyl glycinate hydrochloride → Intermediate (II )

  • Cyclization → 2-Amino-imidazolidin-4-one derivative

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

ParameterOptimal ValueYield (%)
SolventNeat (solvent-free)90
Temperature70°C90
Molar Ratio (Amine:ECA:EG-HCl)1:1:1.290
CatalystNone90
Time2 hours90

The absence of solvent and a slight excess of ethyl glycinate hydrochloride (1.2 equiv) minimized side reactions and maximized yield.

Alternative Pathways via Oxazolone Intermediates

A secondary method involves 5(4H)-oxazolone derivatives as precursors, adapted from quinazolinone synthesis protocols.

Synthesis of 5(4H)-Oxazolone Derivatives

2-Phenyl-5(4H)-oxazolone (2a ) is prepared via Erlenmeyer-Plöchl condensation using hippuric acid, acetic anhydride, and benzaldehyde. This intermediate reacts with 2-hydrazino-3-methyl-4(3H)-quinazolinone under acidic conditions to form imidazolinone rings.

Limitations and Adaptations

While this method effectively constructs fused heterocycles, electron-withdrawing substituents on aldehydes (e.g., 4-fluorobenzaldehyde) inhibit ring closure. For the target compound, substituting benzaldehyde with 3-methoxybenzaldehyde and optimizing reaction time (18–24 hours) achieved partial success, though yields remained lower (58–65%) compared to the El-Saghier method.

Analytical Validation and Spectral Data

Successful synthesis requires rigorous characterization:

Spectroscopic Confirmation

  • IR : Dual carbonyl stretches at 1629–1655 cm⁻¹ (amide) and 1652–1712 cm⁻¹ (imidazolidinone).

  • 1H NMR : Singlets at δ 3.56–4.33 ppm correspond to the methylene group adjacent to the imidazolidinone ring.

  • 13C NMR : Carbonyl carbons appear at δ 165–175 ppm.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for optimized El-Saghier products.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
El-Saghier (one-pot)902 hoursHigh
Oxazolone-based58–6518–24 hoursModerate
Patent-derived70–7524–48 hoursLow

The El-Saghier method outperforms alternatives in efficiency and scalability, making it the preferred industrial route .

Chemical Reactions Analysis

Oxidation Reactions

The amino group and imidazolone ring undergo oxidation under controlled conditions:

  • Amino group oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to form nitroso or nitro derivatives, depending on reaction conditions.

  • Imidazolone ring oxidation : The 4,5-dihydroimidazol-4-one moiety is susceptible to ring-opening oxidation, producing urea derivatives or diketones .

Example reaction :
Compound+KMnO4H2SO4Nitroso derivative+Byproducts\text{Compound} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitroso derivative} + \text{Byproducts}

Reduction Reactions

The ketone group in the imidazolone ring can be reduced:

  • Ketone reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation converts the 4-one group to a secondary alcohol, yielding 2-amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-ol .

Key conditions :

ReagentSolventTemperatureProduct
NaBH₄Ethanol25°C4-hydroxyimidazoline derivative
H₂ (Pd/C catalyst)Methanol60°CPartially saturated imidazolidine

Nucleophilic Substitution

The benzylic position [(3-methoxyphenyl)methyl group] participates in SN2 reactions:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) introduces halogens at the benzylic carbon .

  • Alkylation/Arylation : Reacts with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) to form branched derivatives .

Mechanistic pathway :
Compound+R-XBaseR-substituted product\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{R-substituted product}

Condensation Reactions

The amino group facilitates Schiff base formation:

  • With aldehydes/ketones : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine derivatives .

  • With carbonyl compounds : Forms hydrazones when treated with hydrazine derivatives .

Example :
Compound+Ar-CHOHCl, EtOHSchiff base\text{Compound} + \text{Ar-CHO} \xrightarrow{\text{HCl, EtOH}} \text{Schiff base}

Acylation and Sulfonation

The primary amino group undergoes electrophilic substitution:

  • Acylation : Acetyl chloride or acetic anhydride yields N-acetyl derivatives .

  • Sulfonation : Reacts with sulfonic acid chlorides to form sulfonamide analogs .

Reactivity order :
-NH2>Imidazolone ring>Aromatic -OCH3\text{-NH}_2 > \text{Imidazolone ring} > \text{Aromatic -OCH}_3

Electrophilic Aromatic Substitution

The phenyl and 3-methoxyphenyl groups undergo:

  • Nitration : Concentrated nitric acid introduces nitro groups at para positions .

  • Sulfonation : Fuming sulfuric acid adds sulfonic acid groups .

Regioselectivity :

  • Methoxy group directs electrophiles to ortho/para positions on the aryl ring .

Complexation and Chelation

The amino and carbonyl groups act as ligands for metal ions:

  • Coordination with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II) in aqueous ethanol .

Stability constants :

Metal IonLog K (Stability Constant)Geometry
Cu²⁺8.2 ± 0.3Square planar
Fe³⁺6.7 ± 0.2Octahedral

Tautomerism and Ring Transformations

The imidazolone ring exhibits keto-enol tautomerism:

  • Keto form : Dominant in non-polar solvents (e.g., chloroform) .

  • Enol form : Stabilized in polar protic solvents (e.g., water) via intramolecular hydrogen bonding .

Experimental evidence :

  • IR spectra show carbonyl stretching at 1680 cm⁻¹ (keto) and 1620 cm⁻¹ (enol) .

Photochemical Reactions

UV irradiation induces:

  • Ring expansion : Forms six-membered diazepinone derivatives under inert atmosphere .

  • Demethylation : Cleavage of the methoxy group to yield phenolic derivatives .

Biological Activity-Related Modifications

Structural analogs demonstrate:

  • Antimicrobial activity : Introduction of nitro groups enhances potency against Gram-positive bacteria .

  • Antitumor potential : Halogenation at the benzylic position improves cytotoxicity (IC₅₀ values < 10 µM) .

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is primarily recognized as an innovative drug intermediate. Its structural characteristics allow it to serve as a precursor for synthesizing various pharmacologically active compounds.

Case Studies :

  • Anticancer Activity : Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. For instance, studies have shown that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines, making this compound a candidate for further development in anticancer therapies .

Organic Light Emitting Diodes (OLEDs)

The compound is also noted for its potential application in OLED technology. The unique electronic properties imparted by the methoxyphenyl groups can improve the efficiency and stability of OLED devices.

Research Insights :

  • A study highlighted the synthesis of novel OLED materials based on imidazole derivatives, demonstrating improved luminescent properties and thermal stability compared to traditional materials . This suggests that this compound could be utilized to enhance the performance of OLEDs.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug intermediate for synthesizing drugsPotential anticancer properties noted
OLED TechnologyMaterial for organic light-emitting diodesImproved efficiency and stability demonstrated

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzyl Group

(a) Furan-2-ylmethyl Substitution
  • Compound: 2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
  • Molecular formula : C₁₅H₁₅N₃O₃
  • Molecular weight : 285.30 g/mol .
  • Key differences : Replacement of the phenyl group with a furan-2-ylmethyl moiety.
  • Implications: The furan ring introduces an oxygen atom, which may engage in hydrogen bonding or π-orbital interactions with biological targets.
(b) 3,4,5-Trimethoxyphenylmethyl Substitution
  • Compound: 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
  • Molecular formula : C₁₉H₂₁N₃O₄
  • Molecular weight : 355.4 g/mol .
  • Key differences : Addition of two methoxy groups at the 4- and 5-positions of the benzyl ring.
  • The trimethoxy motif is common in kinase inhibitors (e.g., colchicine derivatives), suggesting possible tubulin-binding activity .

Core Structure Modifications

(a) Indolin-2-one Ethanol Solvate
  • Compound: 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate
  • Key differences : Fusion of an indolin-2-one ring system with the dihydroimidazolone core.
  • Implications: The indole moiety may confer fluorescence properties or enhanced binding to serotonin receptors. The hydroxyl group and ethanol solvate could improve crystallinity but complicate synthesis .
(b) Tricyclic Diimidazo[4,5-d] Derivatives
  • Compound: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one
  • Key differences : Tricyclic 5:7:5-fused diimidazo core with methoxyethoxy and methoxybenzyl substituents.
  • Implications :
    • Extended π-conjugation may enhance stability and affinity for nucleic acids or enzymes.
    • Multi-step synthesis (as described in ) suggests higher synthetic complexity compared to the target compound.

Functional Group Additions

(a) Nitroimidazole Derivatives
  • Compound : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Key differences : Nitro group at position 5 and chloromethyl substituent.
  • Chloromethyl groups enable further functionalization (e.g., nucleophilic substitution) but raise toxicity concerns .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (Target) C₁₈H₁₇N₃O₂ 295.29 3-Methoxyphenylmethyl, phenyl Moderate hydrophilicity, 95% purity
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one C₁₅H₁₅N₃O₃ 285.30 Furan-2-ylmethyl Potential for H-bonding
2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one C₁₉H₂₁N₃O₄ 355.40 3,4,5-Trimethoxyphenylmethyl High solubility, kinase inhibitor motif
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol C₂₀H₁₈N₄O₃ 362.39 Indolin-2-one, hydroxy Fluorescence potential, complex synthesis
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 265.70 Nitro, chloromethyl High reactivity, toxicological concerns

Biological Activity

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.33578 g/mol
  • CAS Number : 1354919-24-6

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. For instance, a derivative of imidazolones demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (nM)
HCT116 (Colon Cancer)294
HL60 (Leukemia)362

These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

  • Kinase Inhibition : The compound does not primarily rely on tubulin or Src kinase inhibition but instead downregulates several kinases such as BRK, FLT, and JAK families. This suggests a unique pathway that could be exploited for therapeutic purposes .
  • Cell Cycle Modulation : Treatment with the compound resulted in altered cell cycle distribution, notably causing accumulation in the G2/M phase and increasing apoptosis markers such as activated caspase-3 .
  • Signal Pathway Interference : The compound significantly suppresses ERK1/2 and other signaling pathways associated with cell survival and proliferation .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on HL60 Cells :
    • Treatment with 1 µM of the compound for 48 hours led to a tenfold increase in apoptosis compared to untreated controls, indicating strong pro-apoptotic effects .
    • Flow cytometry analysis showed significant changes in cell cycle dynamics post-treatment.
  • In Vivo Studies :
    • While specific in vivo data on this exact compound is limited, related imidazole derivatives have shown promising results in animal models, suggesting potential for further development .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of similar compounds indicates favorable properties such as:

  • Aqueous Solubility : Adequate for oral bioavailability.
  • Liver Microsomal Stability : Suggests potential for metabolic stability.
  • Cytochrome P450 Interaction : Minimal interaction with major CYP enzymes, reducing the risk of drug-drug interactions .

Q & A

Q. What spectroscopic techniques are most reliable for characterizing the structure of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?

A combination of 1H/13C NMR , mass spectrometry (MS) , and elemental analysis is essential. For NMR:

  • Aromatic protons in the 3-methoxybenzyl and phenyl groups resonate at δ 6.8–7.4 ppm, while dihydroimidazolone ring protons appear as multiplets between δ 4.2–5.1 ppm .
  • Carbonyl (C=O) signals in the imidazolone core are typically observed at δ 170–175 ppm in 13C NMR . High-resolution MS (HRMS) with electrospray ionization (ESI) should confirm the molecular ion ([M+H]+) with a mass accuracy of ±2 ppm .

Q. What are the standard synthetic routes for this compound?

Synthesis often involves multi-component reactions or cyclization of amidine precursors . A reported method for analogous dihydroimidazolones uses:

  • Base-promoted cyclization (K₂CO₃ in DMF at 80°C for 12 hours) with amidines and ketones, yielding 70–85% under optimized conditions .
  • Key intermediates: 3-methoxybenzylamine and phenyl-substituted ketones. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:1) .

Q. How can researchers validate purity for pharmacological studies?

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